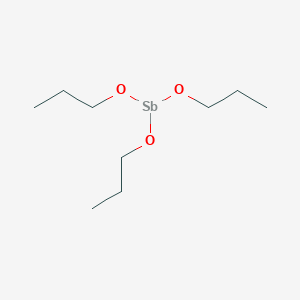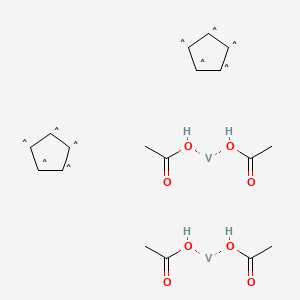
(1R)-(-)-Nopol benzyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-(-)-Nopol benzyl ether is an organic compound that belongs to the class of ethers. It is derived from (1R)-(-)-Nopol, a naturally occurring monoterpene alcohol, and benzyl alcohol. This compound is known for its pleasant fragrance and is often used in the fragrance industry. Its unique structure and properties make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for preparing (1R)-(-)-Nopol benzyl ether is through the Williamson ether synthesis. This involves the reaction of (1R)-(-)-Nopol with benzyl chloride in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reactants and products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as silver oxide (Ag2O) can be used to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: (1R)-(-)-Nopol benzyl ether undergoes various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ether can lead to the formation of alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Alkyl halides, tosylates, and other electrophiles in the presence of a base.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the electrophile used
Scientific Research Applications
(1R)-(-)-Nopol benzyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of flavoring agents
Mechanism of Action
The mechanism of action of (1R)-(-)-Nopol benzyl ether involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling. Its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
(1R)-(-)-Nopol: The parent compound, which is a monoterpene alcohol.
Benzyl Alcohol: A simple aromatic alcohol used in the synthesis of benzyl ethers.
Other Benzyl Ethers: Compounds like benzyl phenyl ether and benzyl methyl ether.
Uniqueness: (1R)-(-)-Nopol benzyl ether is unique due to its chiral nature and the combination of a monoterpene structure with a benzyl ether group. This gives it distinct physical and chemical properties compared to other benzyl ethers. Its pleasant fragrance and potential biological activities further distinguish it from similar compounds .
Properties
Molecular Formula |
C18H24O |
|---|---|
Molecular Weight |
256.4 g/mol |
IUPAC Name |
(1R,5S)-6,6-dimethyl-2-(2-phenylmethoxyethyl)bicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C18H24O/c1-18(2)16-9-8-15(17(18)12-16)10-11-19-13-14-6-4-3-5-7-14/h3-8,16-17H,9-13H2,1-2H3/t16-,17-/m0/s1 |
InChI Key |
VZTCOMJNYWLOOB-IRXDYDNUSA-N |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)CCOCC3=CC=CC=C3)C |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCOCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


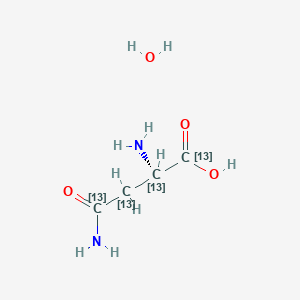

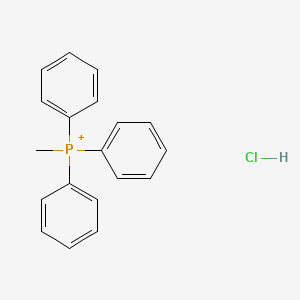
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12061396.png)
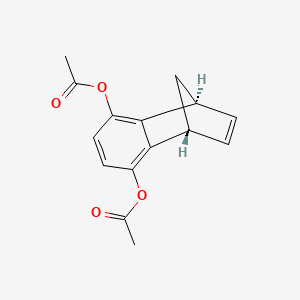

![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)



